1-(2,4-Difluorophenyl)-2-(methylthio)propan-1-one
Description
1-(2,4-Difluorophenyl)-2-(methylthio)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone substituted with a 2,4-difluorophenyl group at position 1 and a methylthio (-SCH₃) group at position 2. This compound is structurally analogous to intermediates in azole antifungal synthesis, such as fluconazole precursors, where halogenated aryl groups and sulfur-containing substituents are critical for CYP51 enzyme inhibition .
Properties
Molecular Formula |
C10H10F2OS |
|---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-2-methylsulfanylpropan-1-one |
InChI |
InChI=1S/C10H10F2OS/c1-6(14-2)10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 |
InChI Key |
KFBJLDARUPCSFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)F)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-2-(methylthio)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzene and methylthiopropanone.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the methylthiopropanone, followed by nucleophilic substitution with 2,4-difluorobenzene.
Industrial Production Methods
In an industrial setting, the production of 1-(2,4-Difluorophenyl)-2-(methylthio)propan-1-one may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-2-(methylthio)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-2-(methylthio)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity, while the methylthio group can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The methylthio group in the target compound contrasts with chlorine in 2-chloro-1-(2,4-difluorophenyl)ethanone. While Cl is strongly electron-withdrawing, -SCH₃ is mildly electron-donating, which may alter electrophilic reactivity and metabolic stability .
- Triazole Substitution: Compounds like (Z)-1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one exhibit enhanced antifungal potency due to triazole’s ability to coordinate heme iron in CYP51, a mechanism critical for azole antifungals .
Propan-1-one Derivatives with Heterocyclic Substituents
Key Observations :
- Heterocyclic Influence : Pyridinyl and tetrahydro-2H-pyranyl substituents improve solubility and bioavailability compared to methylthio. For example, efinaconazole intermediates leverage oxygen-containing heterocycles for enhanced dermal penetration .
- Biological Activity: Pyridinyl analogs may exhibit divergent pharmacological profiles; for instance, cathinone derivatives like 4-fluorophenylpropan-1-ones are associated with stimulant effects, highlighting the importance of substituent choice in target specificity .
Sulfur-Containing Analogues
Key Observations :
- Sulfur vs. Nitrogen Heteroatoms : Thiadiazolyl-thio derivatives (e.g., ) demonstrate broader antifungal mechanisms, including microtubule disruption, whereas triazole-based drugs like fluconazole are CYP51-specific. The methylthio group in the target compound may lack the steric bulk or electronic profile required for strong CYP51 binding, necessitating structural optimization for antifungal applications.
- This contrasts with triazoles, which are metabolically stable and resistant to oxidation .
Biological Activity
1-(2,4-Difluorophenyl)-2-(methylthio)propan-1-one is a chemical compound that has garnered attention for its potential biological activities, including its applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C10H10F2OS
- Molecular Weight: 216.25 g/mol
- CAS Number: 3002516-38-0
The biological activity of 1-(2,4-Difluorophenyl)-2-(methylthio)propan-1-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of difluorophenyl and methylthio groups enhances its binding affinity and specificity towards molecular targets, potentially influencing various biochemical pathways.
Anticancer Properties
Research indicates that 1-(2,4-Difluorophenyl)-2-(methylthio)propan-1-one exhibits significant anticancer activity. It has been studied for its effects on several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 5.0 | |
| HCT116 (colon cancer) | 3.5 | |
| A549 (lung cancer) | 4.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, indicating potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Study on Anticancer Activity
In a study published by Queener et al., the compound was evaluated for its ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway crucial for DNA synthesis. The results indicated that the compound effectively reduced DHFR activity, leading to decreased proliferation of cancer cells in vitro .
Evaluation of Structure-Activity Relationship
Another study focused on the structure-activity relationship (SAR) of various derivatives of propanones, including 1-(2,4-Difluorophenyl)-2-(methylthio)propan-1-one. The findings highlighted that modifications in the fluorine substitution pattern significantly affected the biological activity and selectivity towards specific molecular targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2,4-difluorophenyl)-2-(methylthio)propan-1-one, and how can intermediates be characterized?
- Methodology : Use Claisen-Schmidt condensation or Friedel-Crafts acylation. For example, react 2,4-difluorobenzaldehyde with a methylthio-substituted propanone precursor in ethanol under acidic conditions (e.g., thionyl chloride as a catalyst). Monitor reaction progress via TLC and purify intermediates via column chromatography. Characterize using H/C NMR, IR (to confirm ketone C=O stretch ~1700 cm), and mass spectrometry .
Q. How can the crystal structure and electronic properties of this compound be determined experimentally?
- Methodology : Grow single crystals via slow evaporation in a solvent like ethanol or DCM. Perform X-ray crystallography to resolve the structure (CCDC deposition). Use UV-Vis spectroscopy to analyze electronic transitions and compare with DFT-calculated spectra (e.g., Gaussian 09 with B3LYP/6-311++G(d,p) basis set) .
Q. What spectroscopic techniques are most effective for distinguishing the methylthio group’s influence on the ketone moiety?
- Methodology : Employ H NMR to observe deshielding effects on adjacent protons (e.g., methylthio group at δ ~2.1 ppm). Use F NMR to analyze fluorine environments (2,4-difluorophenyl signals split into doublets). IR can identify S–C stretching (~600-700 cm) .
Advanced Research Questions
Q. How does the methylthio substituent affect the compound’s reactivity in nucleophilic addition reactions compared to alkyl/aryl analogs?
- Methodology : Conduct kinetic studies using Grignard or organozinc reagents. Compare reaction rates with analogs (e.g., methylthio vs. methoxy groups) via HPLC or GC-MS. Use DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and assess nucleophilic attack susceptibility .
Q. What is the mechanistic role of the 2,4-difluorophenyl group in enhancing biological activity, such as antifungal properties?
- Methodology : Perform molecular docking (AutoDock Vina) against fungal CYP51 enzymes. Compare binding affinities with non-fluorinated analogs. Validate via in vitro assays (MIC values against Candida spp.) and correlate with logP (lipophilicity) calculated using ChemDraw .
Q. How can computational modeling resolve contradictions in reported spectral data for this compound?
- Methodology : Reconcile experimental NMR shifts with computed values (GIAO method). Analyze spin-spin coupling constants for fluorine atoms using F-H HOESY to confirm spatial proximity. Cross-validate with solid-state IR and Raman spectroscopy .
Q. What strategies improve regioselectivity in derivatizing the methylthio group without altering the ketone functionality?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
